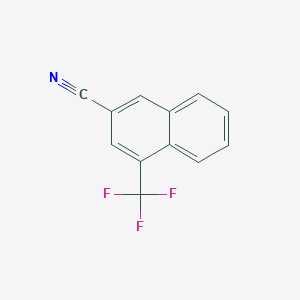
4-(Trifluoromethyl)-2-naphthonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-2-naphthonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring with a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with high regioselectivity.
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-2-naphthonitrile may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Photoredox catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives are employed.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of various trifluoromethylated derivatives.
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)-2-naphthonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced
Actividad Biológica
4-(Trifluoromethyl)-2-naphthonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H7F3N
- Molecular Weight : 237.18 g/mol
- Functional Groups : The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable for various applications in pharmaceuticals and organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinities to proteins and enzymes, influencing various biochemical pathways. Notably, the nitrile group can participate in nucleophilic addition reactions, modulating the compound's biological activity further .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies suggest that this compound has potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown an IC50 value of 0.5 μg/mL against Staphylococcus aureus and 2 μg/mL against Escherichia coli .
- Anticancer Potential : The compound has been investigated for its ability to inhibit enzymes related to cancer progression. Its structural analogs have demonstrated inhibition of 17β-hydroxysteroid dehydrogenases (17β-HSD), which are implicated in estrogen-dependent cancers such as breast cancer .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various naphthonitriles, this compound was identified as a potent inhibitor against common bacterial strains. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl substitution significantly enhanced its antimicrobial efficacy compared to other derivatives.
Case Study 2: Anticancer Activity
Research focused on the inhibition of 17β-HSD enzymes revealed that this compound could effectively inhibit these enzymes at concentrations as low as 1 μM. This inhibition is crucial for developing treatments for estrogen-dependent diseases, suggesting that this compound could serve as a lead in drug development for breast cancer therapies .
Data Table: Summary of Biological Activities
Propiedades
Fórmula molecular |
C12H6F3N |
|---|---|
Peso molecular |
221.18 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H6F3N/c13-12(14,15)11-6-8(7-16)5-9-3-1-2-4-10(9)11/h1-6H |
Clave InChI |
QXDYLFGVKYKPBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















